molecular formula C26H30N2O2S B2956175 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223767-43-8

3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2956175
CAS RN: 1223767-43-8
M. Wt: 434.6
InChI Key: DSCMJBNBAHYMHK-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C26H30N2O2S and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives, closely related to 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, reveal insights into supramolecular arrangements based on crystallographic analyses. These arrangements highlight the role of substituents on the cyclohexane ring in forming distinct structural patterns without solvent molecules in the crystals. Two types of structures, defined by interactions between hydantoin rings, are identified, showcasing the diversity in molecular architecture and potential applications in designing novel molecular assemblies (Graus et al., 2010).

Conformational Analysis of Spirolactams

The synthesis and conformational analysis of spirolactams, structurally akin to the target compound, provide valuable insights into the use of spirolactams as conformationally restricted pseudopeptides. These compounds, serving as surrogates for dipeptide sequences in peptide synthesis, underline the significance of spirolactam-based structures in mimicking biological molecules. The conformational analyses through NMR and molecular modeling illustrate their potential as gamma-turn/distorted type II beta-turn mimetics, pointing towards applications in designing peptide mimetics and drug development (Fernandez et al., 2002).

Anionic Polymerization Studies

Anionic polymerization studies of aryl 4-vinylbenzoates, which share structural motifs with the target compound, shed light on the polymerization behavior influenced by steric hindrance around ester carbonyl groups. These studies demonstrate the significance of the steric environment in dictating polymerization outcomes, leading to polymers with well-defined chain structures. Such insights are crucial for the synthesis of tailored block copolymers, offering a pathway to novel materials with specific properties (Ishizone et al., 2000).

ADMET Profiling and Pharmacodynamics

Research on spirocyclic compounds, especially those targeting the α7 neuronal nicotinic acetylcholine receptors, underscores the importance of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in drug development. These studies, focusing on the pharmacodynamic effects of such compounds in behavioral assays, highlight the potential therapeutic applications of spirocyclic compounds in treating central nervous system disorders. This research avenue is pertinent to understanding the pharmacological potentials of complex spirocyclic structures like 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in drug discovery (Matera et al., 2018).

properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2S/c1-25(2,3)20-12-8-18(9-13-20)22-24(31)28(26(27-22)16-6-5-7-17-26)23(29)19-10-14-21(30-4)15-11-19/h8-15H,5-7,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCMJBNBAHYMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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